3-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide
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Overview
Description
3-Chloro-N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide is an organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Coupling with Benzamide: The final step involves coupling the pyrimidine-morpholine intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-Chloro-N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biology: The compound can be used in biological assays to study enzyme inhibition and protein interactions.
Material Science: It can be employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to various biological effects, such as cell cycle arrest, apoptosis, or reduced proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide
- 3-Bromo-N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide
- 3-Chloro-N-(4-{[4-Methyl-6-(piperidin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Uniqueness
3-Chloro-N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties to the molecule. This uniqueness can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C22H22ClN5O2 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
3-chloro-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-13-20(28-9-11-30-12-10-28)27-22(24-15)26-19-7-5-18(6-8-19)25-21(29)16-3-2-4-17(23)14-16/h2-8,13-14H,9-12H2,1H3,(H,25,29)(H,24,26,27) |
InChI Key |
QULRMQYICHIUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N4CCOCC4 |
Origin of Product |
United States |
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